2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide” is a molecular entity . It is part of a class of compounds known as 1,3,4-thiadiazoles . These compounds are known for their broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Chemical Reactions Analysis
The reactions at the amino group with benzoyl chloride and chloroformates have been investigated . The conditions of cyciodehydration at the amino group with ethyl acetoacetate and bromination of the pyrimidine fragment of 7-methyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine have been found .Scientific Research Applications
Anti-inflammatory and Analgesic Activities
- Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibit moderate to significant activities, highlighting their potential as therapeutic agents in treating inflammation and pain. The structural modification of these molecules plays a crucial role in enhancing their bioactivity, with some derivatives showing higher COX-2 selectivity and comparable or superior efficacy to standard drugs like indomethacin and sodium diclofenac (Tozkoparan et al., 1999) (Abu‐Hashem et al., 2020).
Anticancer Activities
- Novel pyrimidine and thiazolopyrimidine derivatives have been synthesized and assessed for their anticancer efficacy. These compounds demonstrate moderate to excellent activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The structural features of these compounds significantly influence their anticancer properties, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Activities
- Research into thiazolo[3,2-a]pyrimidine derivatives also extends to their antimicrobial potential. These compounds have been tested against various bacterial and fungal strains, exhibiting broad-spectrum antimicrobial activity. The synthesis of these derivatives leverages their structural diversity to target different microbial pathogens, suggesting their utility in developing new antimicrobial agents (Padalkar et al., 2014).
QSAR Analysis and Biological Activity Evaluation
- Quantitative structure-activity relationship (QSAR) analysis of oxazolo/thiazolo pyrimidine derivatives reveals that their anti-inflammatory potential is influenced by electronic and structural parameters. This analysis aids in understanding the relationship between molecular structure and biological activity, facilitating the design of more potent derivatives (Sawant et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and 2,4-disubstituted thiazoles, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the biological outcomes of similar compounds, such as 2,4-disubstituted thiazoles, are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the chemical environment and the presence of other molecules .
Properties
IUPAC Name |
2,4-dichloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c1-11-7-18(26)25-17(10-28-20(25)23-11)12-3-2-4-14(8-12)24-19(27)15-6-5-13(21)9-16(15)22/h2-10H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGARUPFWFYJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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